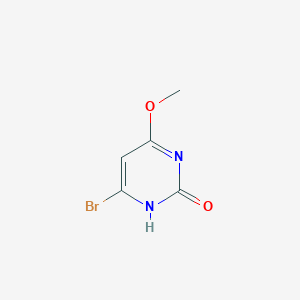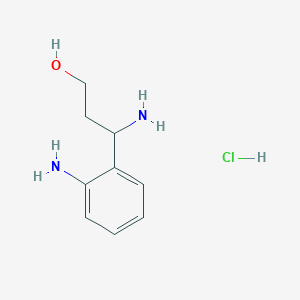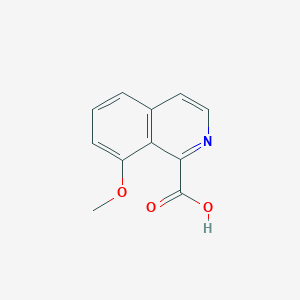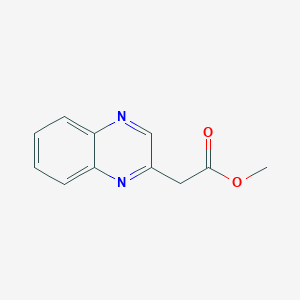
Methyl 2-(quinoxalin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(quinoxalin-2-yl)acetate is an organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(quinoxalin-2-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2-chloroquinoxaline with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-ylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, quinoxaline-2-ylmethanol derivatives, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(quinoxalin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential anticancer activity, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of methyl 2-(quinoxalin-2-yl)acetate involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, which are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, which lacks the ester functional group.
Quinoxaline-2-carboxylic acid: An oxidized derivative of methyl 2-(quinoxalin-2-yl)acetate.
Quinoxaline-2-ylmethanol: A reduced derivative of the compound
Uniqueness
This compound is unique due to its ester functional group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability compared to its parent compound, quinoxaline .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 2-quinoxalin-2-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ZKOZPYHLUSBHID-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


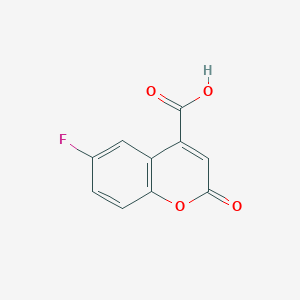
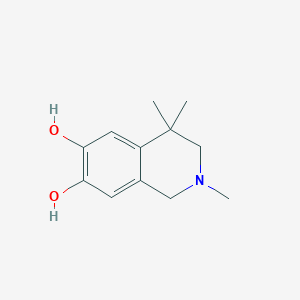
![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)

![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
